REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:4][O:5][CH2:6][CH2:7]O)[CH3:2].S(Cl)([Cl:15])=O>>[CH2:1]([CH:3]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:4][O:5][CH2:6][CH2:7][Cl:15])[CH3:2]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)C(COCCO)CCCC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heat for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently, a distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COCCCl)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |